molecular formula C17H15FN4O5 B10935449 (2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

(2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B10935449
M. Wt: 374.32 g/mol
InChI Key: OOXDYYTXNJEAGS-UHFFFAOYSA-N
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Description

(2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazino]methanone is a complex organic compound with a molecular formula of C18H17FN4O5 This compound is characterized by the presence of a dinitrophenyl group and a fluorophenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazino]methanone typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.

    Nitration: The next step is the nitration of phenyl groups to introduce nitro groups at the 2 and 4 positions.

    Coupling Reaction: The final step involves the coupling of the nitrated phenyl group with the piperazine derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazino]methanone undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Further nitrated or oxidized derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazino]methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets. The nitro groups and the fluorophenyl moiety play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dinitrophenyl)[4-(4-fluorobenzyl)-1-piperazinyl]methanone: Similar structure with a benzyl group instead of a phenyl group.

    4-(2,4-Dinitrophenyl)-2-methyl-1-piperazinylmethanone: Similar structure with a methyl group on the piperazine ring.

Uniqueness

(2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazino]methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of nitro, fluorophenyl, and piperazine moieties makes it a versatile compound with diverse applications in research and industry.

Properties

Molecular Formula

C17H15FN4O5

Molecular Weight

374.32 g/mol

IUPAC Name

(2,4-dinitrophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H15FN4O5/c18-12-1-3-13(4-2-12)19-7-9-20(10-8-19)17(23)15-6-5-14(21(24)25)11-16(15)22(26)27/h1-6,11H,7-10H2

InChI Key

OOXDYYTXNJEAGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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